molecular formula C20H18F3N3O B12277088 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B12277088
M. Wt: 373.4 g/mol
InChI Key: DBMXMNRIYRTMIU-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with 4-bromoacetophenone to form an intermediate. This intermediate undergoes further reactions, including nucleophilic substitution and amide formation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H18F3N3O/c1-26-13-17(12-25-26)15-7-5-14(6-8-15)9-10-24-19(27)16-3-2-4-18(11-16)20(21,22)23/h2-8,11-13H,9-10H2,1H3,(H,24,27)

InChI Key

DBMXMNRIYRTMIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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